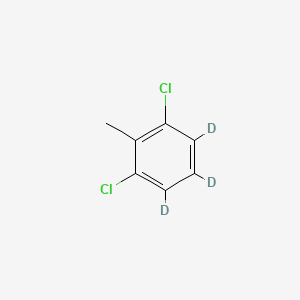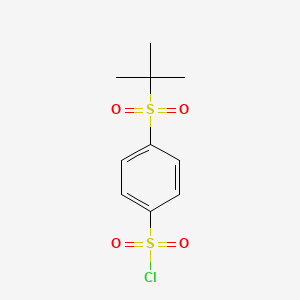
4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride
Descripción general
Descripción
“4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1601749-56-7 . It has a molecular weight of 296.8 . The IUPAC name for this compound is 4-(tert-butylsulfonyl)benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride” is 1S/C10H13ClO4S2/c1-10(2,3)16(12,13)8-4-6-9(7-5-8)17(11,14)15/h4-7H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Use in Friedel-Crafts Sulfonylation
4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride is used in Friedel-Crafts sulfonylation reactions. This process involves the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as unconventional reaction media and Lewis acid catalysts. The reaction offers enhanced reactivity and high yields of diaryl sulfones under ambient conditions (Nara, Harjani, & Salunkhe, 2001).
Role in Sulfonation
This compound plays a significant role in the sulfonation process. It's used in the preparation and reactions of benzenesulfonic acids and their derivatives, commonly employed in industrial applications (Brown, 1991).
In Electrophilic Cyclization and Addition Reactions
This sulfonyl chloride is involved in electrophilic cyclization and addition reactions of 4-sulfinylated or 4-sulfonylated allenecarboxylates. These reactions depend on the kind of substituent at the sulfur atom and have applications in organic synthesis (Ivanov, Parushev, & Christov, 2014).
In Synthesis of Sulfonamide Compounds
It's utilized in the synthesis of sulfonamide compounds like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, characterized by various spectroscopic methods. This has implications in the study of molecular structures and properties (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
In Preparation of Sulfonyl Chlorides
It is also involved in the preparation of sulfonyl chlorides, which are extensively used in the production of various chemicals like detergents, pharmaceuticals, and herbicides (Lezina, Rubtsova, & Kuchin, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
4-tert-butylsulfonylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO4S2/c1-10(2,3)16(12,13)8-4-6-9(7-5-8)17(11,14)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYJQXPEALAXAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



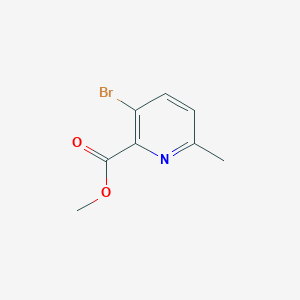

![[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride](/img/structure/B1433903.png)
![6-(3-Chloropropyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1433904.png)
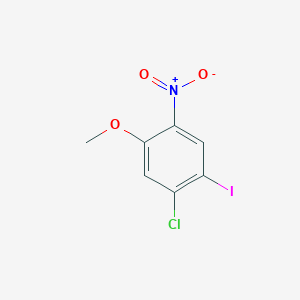

![5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride](/img/structure/B1433907.png)
![7-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1433908.png)
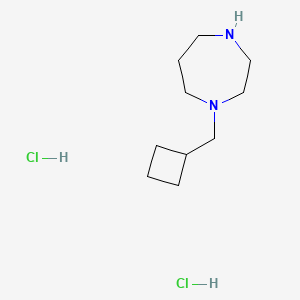
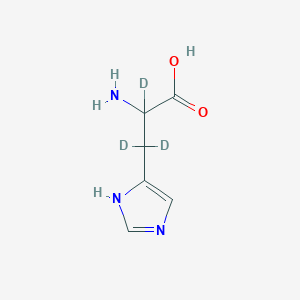


![4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433920.png)
